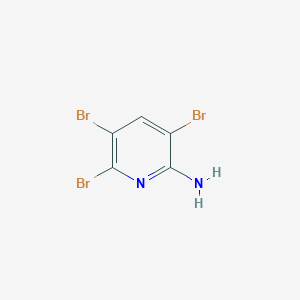

3,5,6-Tribromopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

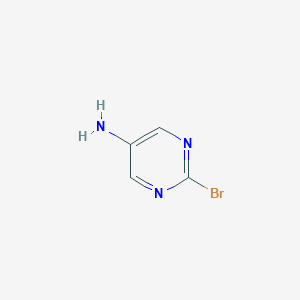

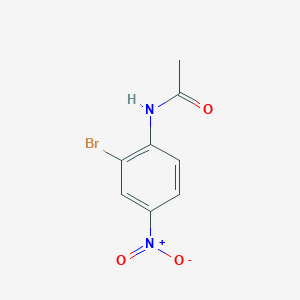

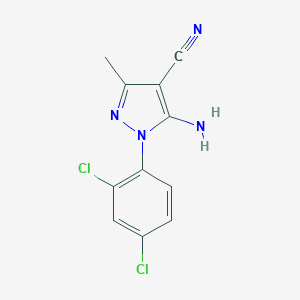

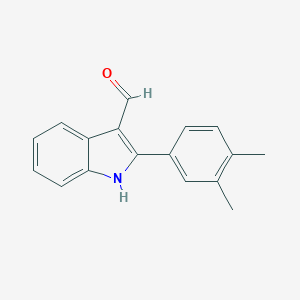

3,5,6-Tribromopyridin-2-amine is a chemical compound with the molecular formula C5H3Br3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of 3,5,6-Tribromopyridin-2-amine is characterized by the presence of a pyridine ring substituted with three bromine atoms and an amine group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Chemiluminescent Reagents and Electron-Transfer Reactions

- The compound tris(2,2'-bipyridyl)ruthenium(III), closely related to 3,5,6-Tribromopyridin-2-amine, has been evaluated for its use as a chemiluminescent reagent in flow streams. This compound demonstrates significant potential in analytical chemistry, particularly in the detection of various analytes such as oxalate, amino acids, and NADH (Lee & Nieman, 1995).

Catalysis in Amination Reactions

- A palladium-Xantphos complex was found to be effective in catalyzing the selective amination of polyhalopyridines, which includes compounds like 3,5,6-Tribromopyridin-2-amine. This process yielded high selectivity and yield in the formation of aminopyridines (Ji, Li, & Bunnelle, 2003).

Synthesis of Bioactive Compounds

- 2-Aminopyridines, a category that includes 3,5,6-Tribromopyridin-2-amine, are key structural cores in bioactive natural products and medicinally important compounds. Their synthesis has been a focus due to their biological and chemical significance (Bolliger, Oberholzer, & Frech, 2011).

Amination Mechanisms and Reaction Pathways

- Research has explored the mechanisms of amination reactions involving bromo-derivatives of pyridines. This includes understanding the intermediate stages and reaction pathways, which are relevant to understanding how compounds like 3,5,6-Tribromopyridin-2-amine react under various conditions (Pieterse & Hertog, 2010).

Synthesis and Metal-Binding Properties

- Polybipyridine ligands derived from acyclic and macrocyclic polyamines, which can be synthesized from compounds similar to 3,5,6-Tribromopyridin-2-amine, show promise in forming complexes with various metals. These complexes have diverse physical and chemical properties, important in the field of inorganic chemistry (Ziessel & Lehn, 1990).

Photorelease of Amines by Electron Transfer

- Visible-light-absorbing compounds, similar in structure to 3,5,6-Tribromopyridin-2-amine, have been used to mediate electron transfer in reactions that result in the release of amines. This process is significant in the development of light-responsive materials and compounds (Edson, Spencer, & Boncella, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3,5,6-tribromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPFSKGRHXJUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394132 |

Source

|

| Record name | 3,5,6-tribromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Tribromopyridin-2-amine | |

CAS RN |

63875-38-7 |

Source

|

| Record name | 3,5,6-tribromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.